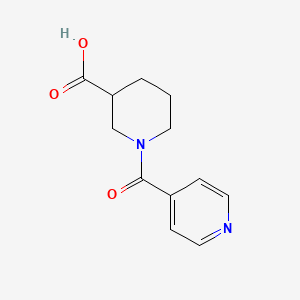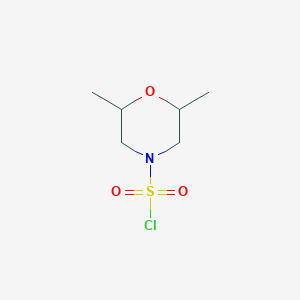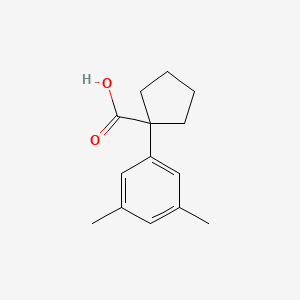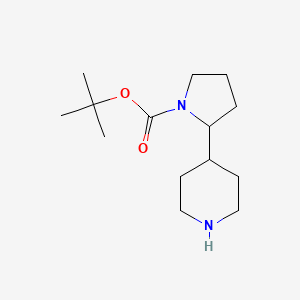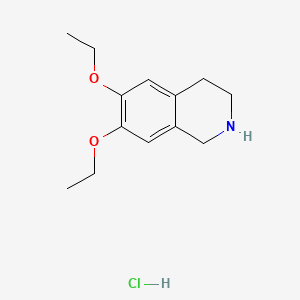
2-Hydroxy-6-nitrobenzoic acid
描述
2-Hydroxy-6-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO5. It consists of a benzene ring substituted with a hydroxyl group (-OH) at the second position and a nitro group (-NO2) at the sixth position. This compound is a derivative of benzoic acid and is known for its unique chemical properties and applications in various fields.
作用机制
Target of Action
It’s known that nitro compounds, like 2-hydroxy-6-nitrobenzoic acid, have a full positive charge on nitrogen and a half-negative charge on each oxygen . This property could potentially influence its interaction with biological targets.
Mode of Action
Nitro compounds are known to be important nitrogen derivatives with a hybrid structure that has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that the biosynthesis of hydroxybenzoic acids, which this compound is a derivative of, involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It’s known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . This could potentially impact the bioavailability of this compound.
Result of Action
It’s known that benzoxazole derivatives, which can be synthesized using 2-aminophenol, a compound structurally similar to this compound, exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
It’s known that the reactivity of benzylic halides, which are structurally similar to this compound, can be influenced by the nature of the halide and the reaction conditions .
生化分析
Biochemical Properties
2-Hydroxy-6-nitrobenzoic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. One of the key enzymes it interacts with is 2-nitrobenzoate-2-monooxygenase, which catalyzes the conversion of 2-nitrobenzoate to salicylate and nitrite . Additionally, salicylate hydroxylase further converts salicylate to catechol, which is then cleaved by catechol-1,2-dioxygenase to form cis,cis-muconic acid . These interactions highlight the compound’s involvement in oxidative degradation pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro group can participate in redox reactions, potentially affecting cellular redox states and signaling pathways . Additionally, its interactions with enzymes involved in aromatic compound degradation can influence metabolic flux and energy production within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The compound’s hydroxyl and nitro groups enable it to form hydrogen bonds and participate in redox reactions, respectively . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression through modulation of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term studies have shown that its effects on cellular function can persist, with potential impacts on cell viability and metabolic activity observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently . At higher doses, it can cause adverse effects, including oxidative stress and potential damage to cellular components . Threshold effects have been observed, where specific dosages lead to significant changes in metabolic and physiological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound is metabolized by enzymes such as 2-nitrobenzoate-2-monooxygenase, salicylate hydroxylase, and catechol-1,2-dioxygenase . These enzymes facilitate the conversion of this compound into intermediates like salicylate and catechol, which are further processed in the metabolic pathway.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The compound’s solubility and ability to form hydrogen bonds play a crucial role in its transport and distribution dynamics.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in particular subcellular locations can affect its activity and function, contributing to its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of salicylic acid (2-hydroxybenzoic acid) using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the nitration process and avoid over-nitration.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2-amino-6-hydroxybenzoic acid.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-Hydroxy-6-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and as a model compound for understanding biochemical pathways.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
相似化合物的比较
- 2-Hydroxy-3-nitrobenzoic acid
- 2-Hydroxy-4-nitrobenzoic acid
- 2-Hydroxy-5-nitrobenzoic acid
Comparison: 2-Hydroxy-6-nitrobenzoic acid is unique due to the specific positioning of the hydroxyl and nitro groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
2-hydroxy-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICHZWUWPVMQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565828 | |
| Record name | 2-Hydroxy-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601-99-0 | |
| Record name | 2-Hydroxy-6-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


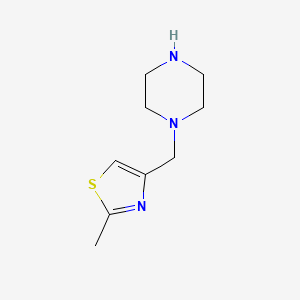

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)
![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)

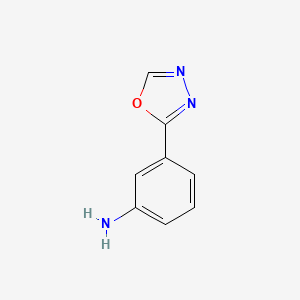
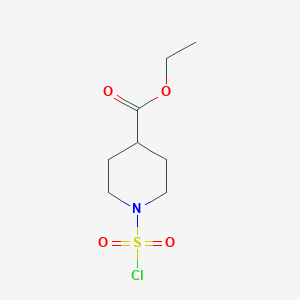

![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)
